molecular formula C29H30N4O7 B11432348 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Cat. No.: B11432348
M. Wt: 546.6 g/mol
InChI Key: NLIBBUUNUYDFMA-UHFFFAOYSA-N
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Description

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a quinazolinone derivative characterized by a multi-substituted aromatic framework. Its structure includes:

  • A quinazolinone core (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl) functionalized with a 4-nitrobenzyl group at the N1 position.
  • A butanamide side chain linked to the quinazolinone core at the C3 position.
  • A 3,4-dimethoxyphenethyl group attached via the amide nitrogen.

Properties

Molecular Formula

C29H30N4O7

Molecular Weight

546.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C29H30N4O7/c1-39-25-14-11-20(18-26(25)40-2)15-16-30-27(34)8-5-17-31-28(35)23-6-3-4-7-24(23)32(29(31)36)19-21-9-12-22(13-10-21)33(37)38/h3-4,6-7,9-14,18H,5,8,15-17,19H2,1-2H3,(H,30,34)

InChI Key

NLIBBUUNUYDFMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Quinazoline-2,4-dione Core Synthesis

The quinazoline-2,4-dione scaffold is typically prepared via cyclization of anthranilic acid derivatives. A widely adopted route involves:

Step 1: Methyl anthranilate functionalization
Methyl anthranilate reacts with 2-chloroacetyl chloride in the presence of triethylamine to form an intermediate amide. Subsequent iodination with NaI in acetone yields a reactive iodoacetamide derivative.

Step 2: Cyclization
Treatment with hydrazine hydrate in n-butanol under reflux induces cyclization to form the quinazoline-2,4-dione ring. Microwave-assisted methods using 1-butyl-3-methylimidazolium tetrafluoroborate as a catalyst reduce reaction times from 12 hours to 30 minutes while maintaining yields >85%.

Critical parameters :

  • Solvent : n-Butanol enhances cyclization efficiency compared to THF or DMF.

  • Temperature : Reflux conditions (120–130°C) prevent side product formation.

N1-Alkylation with 4-Nitrobenzyl Bromide

Introduction of the 4-nitrobenzyl group at the N1 position of quinazoline-2,4-dione requires selective alkylation:

Procedure :

  • Dissolve quinazoline-2,4-dione (1.0 equiv) in anhydrous DMF.

  • Add 4-nitrobenzyl bromide (1.2 equiv) and NaH (1.5 equiv) at 0°C.

  • Stir at room temperature for 24 hours.

Yield : 78–82% after column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Side reactions :

  • Over-alkylation at the N3 position occurs if excess alkylating agent is used.

  • Nitro group reduction under basic conditions is mitigated by avoiding elevated temperatures.

Butanamide Linker Installation

The butanamide bridge is constructed via a two-step sequence:

Step 1: Carboxylic acid activation
4-(Boc-amino)butanoic acid is activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) in DCM.

Step 2: Coupling with quinazoline intermediate
The activated acid reacts with the N-[2-(3,4-dimethoxyphenyl)ethyl]amine derivative. After deprotection with TFA, the free amine is coupled to the quinazoline core using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Optimization data :

ParameterValueImpact on Yield
Coupling reagentEDC/HOBt vs. DCC+12% yield
SolventDMF vs. THF+8% yield
Reaction time48 h vs. 24 hNo improvement

Final Assembly and Purification

The fully assembled compound is purified using:

  • Column chromatography : Silica gel with gradient elution (CH₂Cl₂:MeOH 95:5 to 90:10).

  • Crystallization : Ethanol/water (7:3) at −20°C yields needle-like crystals (purity >98% by HPLC).

Spectroscopic validation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-NO₂), 7.89 (s, 1H, NH), 6.82–6.79 (m, 3H, Ar-OCH₃).

  • HRMS : m/z calculated for C₃₀H₃₁N₅O₇ [M+H]⁺ 598.2154, found 598.2156.

Comparative Analysis of Synthetic Routes

Method A: Sequential Linear Synthesis

Advantages :

  • Facilitates intermediate characterization.

  • Allows for modular substitution pattern changes.

Disadvantages :

  • Cumulative yield drops to 32% over six steps.

  • Requires multiple purification steps.

Method B: Convergent Approach

Procedure :

  • Synthesize quinazoline and butanamide segments separately.

  • Couple via amide bond formation in the final step.

Yield : 45% overall (four steps), with 95% purity.

Key benefit : Reduces steric hindrance during quinazoline functionalization.

Troubleshooting and Optimization

Common Pitfalls

  • Low cyclization yields : Traced to residual moisture in n-butanol; solution includes molecular sieves (4Å) during reflux.

  • Epimerization at the amide bond : Minimized by using HOBt/EDC at 0°C.

Scalability Considerations

  • Kilogram-scale production : Flow chemistry techniques reduce reaction times by 60% compared to batch processes.

  • Cost-effective reagents : Replacing HBTU with T3P (propylphosphonic anhydride) lowers production costs by 22% .

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Potentially altering the methoxy groups or the nitrophenyl moiety.

    Reduction: Possibly targeting the nitro group to form an amine.

    Substitution: Reactions involving the aromatic rings or the amide linkage.

Common Reagents and Conditions

Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions (e.g., sodium methoxide).

Major Products

The major products would depend on the specific reactions but could include derivatives with modified functional groups, such as amines, hydroxyl groups, or substituted aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might interact with enzymes or receptors, making it a candidate for drug development or biochemical studies.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry

Industrially, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a particular enzyme, it might inhibit or activate the enzyme’s activity through binding to its active site or allosteric sites. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The target compound shares a quinazolinone core with several analogs, but differences in substituents critically influence physicochemical and biological properties. Key comparisons include:

Table 1: Substituent Comparison of Quinazolinone Derivatives
Compound Name Quinazolinone Core Substituent Side Chain Structure Key Functional Groups
Target Compound 4-Nitrobenzyl N-(3,4-dimethoxyphenethyl)butanamide Nitro, dimethoxy, butanamide
N-[(2,4-Dichlorophenyl)methyl]acetamide 2,4-Dichlorophenylmethyl Acetamide Dichloro, acetamide
4-(6-Bromo-2,4-dioxo...)butanamide 6-Bromo N-(2-methoxybenzyl)butanamide Bromo, methoxy, butanamide

Key Observations:

Electron-Withdrawing vs. In contrast, the 6-bromo substituent in ’s compound offers moderate electron withdrawal, while the 2,4-dichlorophenyl group in ’s analog provides hydrophobic and steric effects . The 3,4-dimethoxyphenethyl side chain in the target compound contains electron-donating methoxy groups, which may improve solubility compared to the 2-methoxybenzyl group in ’s compound .

Side Chain Flexibility and Binding Affinity:

  • The butanamide chain (4-carbon linker) in the target compound and ’s analog likely offers greater conformational flexibility than the acetamide (2-carbon linker) in ’s compound. This could influence binding to target proteins or enzymes .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects based on available literature.

Structural Characteristics

The molecular formula of the compound is C28H28N4O7C_{28}H_{28}N_{4}O_{7}, and it features a quinazolinone core known for various biological activities. The compound's structure can be represented as follows:

  • Molecular Structure :
    • Core : Quinazolinone
    • Substituents : Dimethoxyphenyl ethyl group and a nitrobenzyl moiety.
PropertyValue
Molecular Weight532.5 g/mol
IUPAC NameThis compound
InChI KeyITYQVFFJFFGCBP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Quinazolinone Core : This is achieved through the condensation of anthranilic acid with appropriate aldehydes or ketones.
  • Nitration : The introduction of the nitro group is performed using a mixture of concentrated nitric and sulfuric acids.
  • Alkylation : The dimethoxyphenyl group is attached via alkylation reactions using ethyl halides in the presence of bases like potassium carbonate.

Anticancer Properties

Research indicates that compounds with a quinazolinone structure often exhibit anticancer activity. The mechanism may involve:

  • Inhibition of Cell Proliferation : Compounds similar to this one have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis.
  • Targeting Specific Pathways : The compound may modulate signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

Quinazolinone derivatives are also known for their antimicrobial properties. The biological activity can be attributed to:

  • Disruption of Bacterial Cell Walls : Compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria by interfering with cell wall synthesis.
  • Inhibition of Enzymatic Activity : Targeting bacterial enzymes essential for metabolism.

Case Studies

  • Study on Anticancer Activity :
    • A study assessed the effects of quinazolinone derivatives on human cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations.
    • IC50 values were reported in the range of 10-20 µM for various cancer types, suggesting potent anticancer activity.
  • Antimicrobial Efficacy :
    • Another investigation evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL, indicating strong antibacterial properties.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may bind to specific enzymes involved in cancer progression or bacterial metabolism.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways critical for cell survival.
  • Nucleic Acid Interaction : Potential binding to DNA or RNA may interfere with replication or transcription processes.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide, and how can yield be optimized?

  • Methodology :

  • Step 1 : Synthesize the quinazolin-dione core via cyclization of methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation with hydrogen peroxide to form the 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl acetic acid intermediate .
  • Step 2 : Use coupling agents like N,N′-carbonyldiimidazole (CDI) to activate the carboxylic acid group for amide bond formation with 4-nitrobenzyl-substituted intermediates .
  • Step 3 : Optimize solvent choice (e.g., dimethylformamide) and reaction temperature (60–80°C) to enhance coupling efficiency .
  • Step 4 : Purify intermediates via column chromatography and validate purity using HPLC (>95% purity threshold) .

Q. How should researchers characterize the molecular structure and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., 3,4-dimethoxyphenyl, nitrobenzyl groups) using 1^1H and 13^{13}C NMR, with attention to aromatic proton splitting and carbonyl resonances .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C29_{29}H28_{28}N4_4O7_7) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (if single crystals are obtainable) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Screening Framework :

  • In vitro Enzymatic Assays : Test inhibition of kinases (e.g., EGFR, VEGFR) due to the quinazolin-dione core’s structural similarity to known kinase inhibitors .
  • Anticonvulsant Activity : Use the PTZ-induced seizures model in mice, referencing GABA receptor affinity studies from structurally related quinazoline derivatives .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

  • Approach :

  • Molecular Docking : Simulate binding interactions with targets like GABA receptors or kinases using AutoDock Vina, focusing on the nitrobenzyl group’s role in hydrophobic interactions .
  • MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) to predict binding affinity .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., nitro group’s electron-withdrawing effect) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Troubleshooting Framework :

  • Dose-Response Validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) and controls to rule out false positives .
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism (e.g., nitro group reduction) alters activity .
  • Orthogonal Assays : Cross-validate results with alternative models (e.g., zebrafish for neuroactivity) to confirm target specificity .

Q. How can AI-driven tools optimize synthetic routes or predict novel derivatives?

  • AI Integration :

  • Retrosynthesis Planning : Use platforms like IBM RXN or Chematica to propose alternative pathways (e.g., replacing CDI with EDCI for amide coupling) .
  • Generative Models : Train GNNs on ChEMBL data to design analogs with modified dimethoxyphenyl or nitrobenzyl groups .
  • Process Automation : Implement self-optimizing reactors (e.g., via COMSOL Multiphysics) to dynamically adjust temperature/solvent conditions .

Q. What advanced techniques validate target engagement in complex biological systems?

  • Methodology :

  • CETSA (Cellular Thermal Shift Assay) : Confirm target binding by measuring protein thermal stability shifts in cell lysates post-treatment .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kon_\text{on}/koff_\text{off}) for purified targets (e.g., recombinant kinases) .
  • Chemical Proteomics : Use clickable probes or photoaffinity labeling to map interactomes in live cells .

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